rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride
Description
Historical Development of Azabicyclic Compounds in Medicinal Chemistry
The integration of azabicyclic scaffolds into drug discovery traces back to the mid-20th century, when synthetic methodologies enabled access to nitrogen-containing bicyclic systems. Early work focused on natural product-inspired architectures like quinuclidine (1-azabicyclo[2.2.2]octane), which demonstrated unexpected bioactivity profiles in neurological targets. The 1980s saw catalytic cross-coupling reactions revolutionize synthetic approaches to these systems, with palladium-catalyzed Suzuki-Miyaura couplings enabling precise functionalization of azabicyclic cores.
Modern medicinal chemistry employs azabicyclic frameworks to address three key challenges:
- Conformational restriction of pharmacophores
- Modulation of basicity through nitrogen positioning
- Enhanced blood-brain barrier penetration
A comparative analysis of reaction frequencies in azabicyclic synthesis reveals methodological shifts:
| Reaction Type | 1984 Prevalence (%) | 2014 Prevalence (%) |
|---|---|---|
| Decarboxylation | 7.2 | 1.6 |
| Friedel-Crafts | 4.8 | 0.8 |
| Catalytic Cross-Coupling | <1.0 | 22.4 |
Data adapted from catalytic methodology trends in azabicyclic synthesis
The target compound's 2-azabicyclo[2.2.1]heptane core represents a underutilized scaffold compared to more common [2.2.2] systems, offering distinct spatial arrangements of nitrogen and carbon centers.
Significance of Stereochemical Configuration in Bridged Bicyclic Amines
The stereochemical complexity of rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride arises from three stereogenic centers and the rigid bicyclic framework. In related systems like quinuclidine derivatives, stereochemical variations produce dramatic pharmacological effects:
- Quinuclidin-3-ol enantiomers show >100-fold differences in muscarinic receptor binding affinity
- 2-Azabicyclo[2.2.1]heptane derivatives demonstrate stereospecific inhibition of γ-secretase in Alzheimer's models
The dimethylamine substitution at C5 introduces additional conformational constraints through:
- N-methyl group steric effects
- Charge distribution modulation
- Hydrogen bonding capacity reduction
X-ray crystallographic studies of analogous compounds reveal how stereochemistry dictates solid-state packing and solubility profiles, critical factors in pharmaceutical development.
Rationale for Studying this compound
This racemic mixture serves as a model system for investigating three emerging trends in heterocyclic chemistry:
Bridged System Reactivity : The norbornane-like structure imposes unique strain characteristics influencing:
Salt Selection Strategies : The dihydrochloride salt form demonstrates improved crystallinity compared to free base analogs, as evidenced by:
Stereochemical Diversity : Racemic mixtures enable parallel assessment of multiple stereoisomers' properties, supporting:
- Chiral resolution method development
- Structure-activity relationship mapping
- Metabolic stability comparisons
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)8-4-7-3-6(8)5-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7-,8-;;/m1../s1 |
InChI Key |
RZWPUVNIEBYCMH-JEFWNKQSSA-N |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H]2C[C@@H]1CN2.Cl.Cl |
Canonical SMILES |
CN(C)C1CC2CC1CN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes to 2-Azabicyclo[2.2.1]heptane Derivatives
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives generally involves the construction of the bicyclic skeleton via cycloaddition or ring-closing reactions, followed by functional group transformations to install the amine substituents.
- Aza-Diels–Alder (aza-DA) Reaction: A well-established approach involves the aza-Diels–Alder reaction between imines and dienes to form the 2-azanorbornene skeleton, which can be further reduced and functionalized to yield the desired bicyclic amine.
- Ring Expansion and Functionalization: Alternative methods include ring expansion of nitrogen-containing monocyclic precursors or intramolecular cyclizations to build the bicyclic framework.
Specific Preparation of rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine
Based on patent literature and academic sources, the preparation of this compound or closely related analogues typically follows these steps:
Formation of the 2-azabicyclo[2.2.1]heptane core:
- Starting from appropriate cycloalkene or cycloalkane precursors, the bicyclic skeleton is constructed via aza-Diels–Alder or related cycloaddition methods.
- The stereochemistry is controlled by the choice of chiral auxiliaries or catalysts if an enantiomerically enriched product is desired; otherwise, racemic mixtures are obtained.
Introduction of the amine functionality:
- The amino group at the 5-position is introduced typically by nucleophilic substitution or reductive amination.
- N,N-dimethylation is achieved by methylation reactions using reagents such as formaldehyde and formic acid (Eschweiler-Clarke methylation) or methyl iodide in the presence of a base.
-
- The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for isolation and storage.
Representative Synthetic Procedure (Literature-Informed)
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Aza-Diels–Alder reaction of cyclopentadiene and imine | Formation of 2-azanorbornene intermediate | Stereoselectivity depends on imine used |
| 2 | Catalytic hydrogenation (e.g., Pd/C, H2) | Reduction of double bond to bicyclic amine | Preserves bicyclic structure |
| 3 | Reductive amination with formaldehyde + formic acid or methyl iodide + base | N,N-dimethylation of amine | Converts primary amine to N,N-dimethyl |
| 4 | Treatment with HCl in ethanol or ether | Formation of dihydrochloride salt | Facilitates isolation and purification |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Characteristic proton and carbon resonances confirm the bicyclic framework and the N,N-dimethyl substitution pattern.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the compound and its salt form.
- X-ray Crystallography: Used in some studies to confirm stereochemistry and crystal packing of the dihydrochloride salt.
- High-Performance Liquid Chromatography (HPLC): Employed to assess purity and enantiomeric excess if applicable.
Research Findings and Applications
- The bicyclic amine scaffold is a valuable ligand in asymmetric catalysis, especially in hydrogenation reactions coordinated to metals such as iridium, ruthenium, and copper.
- The compound and its derivatives have been explored as chiral auxiliaries, organocatalysts, and building blocks for biologically active molecules.
- The dihydrochloride salt form is preferred for pharmaceutical formulations due to improved solubility and stability.
Summary Table of Preparation Methods and Key Features
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Aza-Diels–Alder + Reduction | Cyclopentadiene + imine, Pd/C hydrogenation | Efficient bicyclic core formation | Requires control of stereochemistry |
| Reductive Methylation | Formaldehyde + formic acid or methyl iodide + base | Simple N,N-dimethylation step | Possible overalkylation |
| Salt Formation | HCl in ethanol or ether | Improves stability and solubility | Requires careful handling of acid |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted bicyclic amines.
Scientific Research Applications
rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Key Observations
Bicyclo System Variations
- Ring Size and Rigidity: The [2.2.1]heptane system (target compound) offers moderate rigidity compared to the larger [2.2.2]octane derivatives, which may exhibit increased conformational flexibility .
- Spiro vs. Azabicyclo: The spiro compound () introduces a non-planar, fused ring system, diverging from the azabicyclo scaffold’s topology, which could influence solubility and metabolic stability .
Substituent Effects
- Polarity and Solubility : The hydroxyl group in (1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride increases polarity compared to the dimethylamine group in the target compound, likely reducing lipophilicity .
- Biological Interactions : The benzyl group in (1R,4R,5S)-N-benzyl analog () introduces aromaticity, which may enhance receptor binding but reduce solubility without salt forms .
Stereochemical Considerations
- The target compound’s (1R,4R,5R) configuration contrasts with the (1R,4R,5S) isomer in , where a single stereocenter inversion could significantly alter pharmacodynamic profiles .
Salt Forms
Physicochemical Property Trends
- Molecular Weight : The target compound (~243.17 g/mol) falls within the range ideal for blood-brain barrier penetration, whereas larger analogs like the [2.2.2]octane derivative (279.23 g/mol) may face bioavailability challenges .
- Functional Group Impact : Carboxylic acid-containing analogs () exhibit lower molecular weights and higher acidity (pKa ~2-3), contrasting with the basic amines (pKa ~8-10) in the target compound .
Biological Activity
Rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride is a bicyclic amine compound notable for its potential applications in medicinal chemistry. This compound exhibits significant biological activity primarily as a ligand for cholinergic receptors, which play crucial roles in neurotransmission and muscle contraction. Understanding its biological activity is essential for exploring its therapeutic potential.
Structural Characteristics
The compound features a bicyclo[2.2.1] framework, which contributes to its unique pharmacological properties. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Biological Activity Overview
The primary biological activity of this compound is linked to its interaction with muscarinic acetylcholine receptors (mAChRs). These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
Table 1: Comparison of Biological Activities of Bicyclic Compounds
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| This compound | Bicyclic structure | Cholinergic receptor ligand | Enhanced solubility and stability |
| 7-Azabicyclo[2.2.1]heptane | Bicyclic structure | Cholinergic receptor ligand | Parent compound with broader derivatives |
| Epibatidine | Nitrogen-containing bicyclic | Analgesic properties | Potent analgesic with different receptor affinity |
| 3-Azabicyclo[3.3.1]nonane | Bicyclic structure | Cholinergic activity | Different ring size affecting receptor selectivity |
The mechanism by which this compound exerts its effects involves binding to mAChRs, leading to downstream effects on neurotransmission and potential analgesic and anti-inflammatory actions. Studies indicate that this compound may exhibit similar effects to other derivatives within the bicyclic amine class.
Case Studies
Research has highlighted the analgesic and anti-inflammatory properties of similar compounds within the bicyclic amine class. For instance, studies on epibatidine have shown potent analgesic effects through mAChR modulation, suggesting that this compound may share these therapeutic benefits.
Study Findings
- Cholinergic Receptor Interaction : Interaction studies demonstrated that the compound effectively binds to mAChRs, indicating its relevance in treating conditions related to cholinergic dysfunctions.
- Analgesic Potential : Similar compounds have shown significant analgesic effects in various animal models, supporting the hypothesis that this compound may also exhibit these properties.
- Anti-inflammatory Effects : Research on structurally related compounds has indicated potential anti-inflammatory activities through modulation of cholinergic pathways.
Q & A
Q. What are the recommended synthetic routes for rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride, and how do reaction conditions impact yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves constructing the bicyclo[2.2.1]heptane core via cycloaddition or ring-closing metathesis, followed by functionalization. For example, a related bicyclic amine (e.g., (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine) is synthesized using stereoselective methods such as asymmetric hydrogenation or enzymatic resolution . Key steps include:
- Precursor Preparation : Use of azide-alkyne cycloaddition (CuAAC) to form the bicyclic scaffold.
- Amine Functionalization : N,N-dimethylation via reductive amination (e.g., formaldehyde/NaBHCN) under inert atmosphere.
- Salt Formation : Conversion to dihydrochloride using HCl gas in anhydrous ethanol.
Yield optimization requires strict temperature control (0–5°C during acid addition) and solvent choice (e.g., THF for solubility). Impurities from racemization can be minimized by avoiding prolonged heating.
Q. How can the stereochemical configuration of the bicyclic core be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of stereochemistry. For example, a similar compound, (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was resolved using single-crystal X-ray diffraction .
- NMR Spectroscopy : H-H coupling constants and NOESY correlations help confirm spatial arrangement. For bicyclo[2.2.1] systems, axial-equatorial proton couplings (J ≈ 8–12 Hz) indicate rigid chair-like conformations .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA or IB with hexane:isopropanol (90:10) + 0.1% TFA. Retention times are compared to pure enantiomer standards .
Q. What analytical techniques are critical for purity assessment of the dihydrochloride salt?
- Methodological Answer :
- HPLC-MS : Quantifies residual solvents (e.g., DMF, THF) and detects byproducts. Use a C18 column with 0.1% formic acid in water/acetonitrile gradient.
- Elemental Analysis : Verifies Cl content (theoretical: ~18.5% for dihydrochloride).
- Karl Fischer Titration : Confirms water content (<1% for stability).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition >200°C indicates high purity .
Advanced Research Questions
Q. How do structural modifications (e.g., N,N-dimethylation vs. other alkyl groups) affect the compound’s receptor-binding affinity in neurological studies?
- Methodological Answer :
- Computational Docking : Compare the ligand’s interaction with serotonin or dopamine receptors using AutoDock Vina. N,N-dimethylation increases hydrophobicity, potentially enhancing blood-brain barrier penetration but reducing hydrogen-bonding capacity.
- In Vitro Binding Assays : Radiolabeled ligand displacement (e.g., H-5-HT for 5-HT receptors). For example, dimethylated analogs of bicyclo[3.1.0]hexane showed 2–3× higher IC values than non-methylated counterparts .
- Data Interpretation : Use Scatchard plots to compare K and B values. Contradictions in binding data may arise from differences in assay pH or membrane preparation methods .
Q. What strategies resolve contradictions in reported biological activities of stereoisomers?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay entries) using statistical tools like ANOVA. For example, conflicting IC values for enantiomers may stem from varying cell lines (HEK293 vs. CHO) .
- Structural-Activity Relationship (SAR) Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., Cl counterion vs. other salts) with activity.
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., 37°C, 5% CO, identical buffer systems) .
Q. How can enantiomeric resolution be achieved for the racemic mixture, and what are the scalability challenges?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with (+)- or (-)-dibenzoyl tartaric acid in ethanol. Opt for kinetic resolution if thermodynamic control fails.
- Simulated Moving Bed (SMB) Chromatography : Scalable method for industrial applications; requires optimizing mobile phase (e.g., heptane/ethanol 70:30) and column packing (chiral stationary phase).
- Challenges : High cost of chiral columns (>$10k) and low throughput (<1 g/day for analytical SMB). Pilot-scale trials are recommended before process validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
